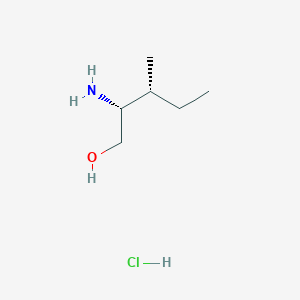
3-Isocyanatocyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyanatocyclobutan-1-one is a cyclic isocyanate compound with a four-membered ring structure. This compound is known for its high reactivity and unique properties, making it a valuable asset in various fields of chemical research. The molecular formula of this compound is C5H5NO2, and it has a molecular weight of 111.1 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanatocyclobutan-1-one involves several steps. One common method is the reaction of cyclobutanone with phosgene to form the corresponding isocyanate . This reaction typically requires the use of a solvent such as dichloromethane and is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene as a reagent. Due to the hazardous nature of phosgene, special precautions are necessary to ensure safe handling and production . Alternative methods, such as the use of oxalyl chloride as a phosgene substitute, have also been explored to improve safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isocyanatocyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with alcohols, amines, and water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alcohols, amines, and water are common nucleophiles that react with the isocyanate group to form urethanes, ureas, and amines, respectively.
Major Products Formed
Oxidation: Oxides of the compound.
Reduction: Amines.
Substitution: Urethanes, ureas, and amines.
Applications De Recherche Scientifique
3-Isocyanatocyclobutan-1-one has several scientific research applications:
Chemistry: Used in organic synthesis and material science due to its high reactivity and ability to form various derivatives.
Biology: Studied for its potential as a nonpeptidic small molecule agonist of the glucagon-like peptide-1 receptor.
Medicine: Investigated for its role as a potent antagonist of VLA-4, a protein involved in immune responses.
Industry: Utilized in the development of new materials and coordination polymers with unique photocycloaddition properties.
Mécanisme D'action
The mechanism of action of 3-Isocyanatocyclobutan-1-one involves its high reactivity with nucleophiles. The isocyanate group (N=C=O) is electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water . This reactivity allows the compound to form various derivatives, including urethanes and ureas, which are valuable in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanone: A related compound with a similar four-membered ring structure but lacks the isocyanate group.
Cyclobutylamine: Contains an amine group instead of an isocyanate group.
Cyclobutanecarboxylic acid: Contains a carboxylic acid group instead of an isocyanate group.
Uniqueness
3-Isocyanatocyclobutan-1-one is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in organic synthesis and material science.
Propriétés
IUPAC Name |
3-isocyanatocyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-3-6-4-1-5(8)2-4/h4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVAGVVILRBOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2899107.png)

![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2899111.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/new.no-structure.jpg)


![5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2899116.png)



![8'-chloro-4'-oxo-N-(2-phenylethyl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2899126.png)

